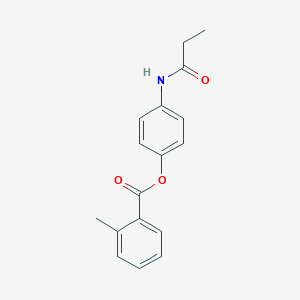![molecular formula C20H22N2O3 B267273 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267273.png)
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer.
Mechanism of Action
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that allows for phosphorylation by upstream kinases such as LKB1. AMPK activation leads to a variety of downstream effects, including increased glucose uptake and fatty acid oxidation, as well as inhibition of protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve mitochondrial function and reduce oxidative stress in various cell types.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide is its specificity for AMPK activation, which allows for the study of AMPK signaling pathways without the confounding effects of other signaling pathways. However, 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has limited solubility in aqueous solutions, which can make dosing and administration in lab experiments challenging.
Future Directions
Future research on 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide could focus on its potential therapeutic applications in metabolic disorders and cancer. Additionally, further studies could investigate the downstream effects of AMPK activation by 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide, as well as potential interactions with other signaling pathways. Finally, the development of more soluble analogs of 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide could improve its utility in lab experiments and potential clinical applications.
Synthesis Methods
The synthesis of 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide involves several steps, starting with the reaction of 3-aminophenylacetic acid with propionyl chloride to form N-propionyl-3-aminophenylacetic acid. This intermediate is then reacted with 4-fluoronitrobenzene to form N-[3-(4-nitrophenyl)propionyl]3-aminophenylacetic acid. Reduction of the nitro group with hydrogen gas and palladium on carbon catalyst yields N-[3-(4-aminophenyl)propionyl]3-aminophenylacetic acid. This intermediate is then reacted with 2-methyl-2-propen-1-ol and trifluoroacetic anhydride to form the final product, 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide.
Scientific Research Applications
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been extensively studied in the context of metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation and decrease lipogenesis in liver cells. 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has also been shown to have anti-tumor effects in various cancer cell lines, possibly through its ability to induce autophagy and inhibit mTOR signaling.
properties
Product Name |
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoxy)-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C20H22N2O3/c1-4-19(23)21-15-8-7-9-16(12-15)22-20(24)17-10-5-6-11-18(17)25-13-14(2)3/h5-12H,2,4,13H2,1,3H3,(H,21,23)(H,22,24) |
InChI Key |
CHVLOUMHPNKKRB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC(=C)C |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)

![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)
![N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B267195.png)




![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)

![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)


